molecular formula C10H6ClN3 B1372380 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 1050619-81-2

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1372380
CAS No.: 1050619-81-2
M. Wt: 203.63 g/mol
InChI Key: PUSZKFPOUNLXFN-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile is an organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group

Preparation Methods

The synthesis of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common method involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride using formic acid as a medium. The resulting oxime is then dehydrated using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . Another method involves the three-component cyclocondensation of aldehydes, phenyl hydrazine derivatives, and malononitrile .

Chemical Reactions Analysis

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZKFPOUNLXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675423
Record name 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050619-81-2
Record name 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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